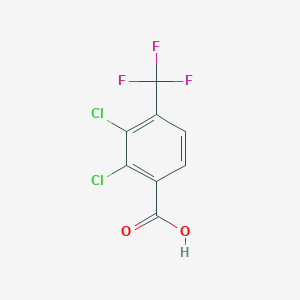

2,3-dichloro-4-(trifluoromethyl)benzoic Acid

Description

Historical Development and Scientific Context

The historical trajectory of 2,3-dichloro-4-(trifluoromethyl)benzoic acid is rooted in the broader exploration of halogenated benzoic acids during the late 20th century. Initial interest in this compound arose from its structural similarity to commercially successful herbicides, such as dicamba and triclopyr, which demonstrated the agrochemical potential of polyhalogenated aromatic acids. Early synthesis methods, documented in patents from the 1990s, involved sequential chlorination and trifluoromethylation of benzoic acid derivatives under controlled conditions. For example, one seminal approach utilized Friedel-Crafts acylation followed by radical chlorination to introduce the dichloro substituents, achieving moderate yields of 40–50%.

The compound’s scientific significance grew as researchers recognized the trifluoromethyl group’s ability to modulate electronic effects on the aromatic ring, enhancing electrophilicity at specific positions. This property proved invaluable in synthesizing analogs of natural products with improved stability and bioactivity. By the mid-2000s, advancements in catalytic fluorination enabled more efficient incorporation of the trifluoromethyl group, reducing reliance on stoichiometric reagents like sulfur tetrafluoride, which posed safety and environmental concerns.

Significance in Organic Chemistry Research

In organic chemistry, 2,3-dichloro-4-(trifluoromethyl)benzoic acid serves as a versatile building block due to its synergistic substituent effects. The chlorine atoms direct electrophilic substitution to the ortho and para positions, while the trifluoromethyl group stabilizes negative charges through inductive effects, facilitating nucleophilic aromatic substitution reactions. This dual functionality has been exploited in synthesizing heterocyclic compounds, such as benzoxazinones and quinazolines, which are prevalent in medicinal chemistry.

Recent studies highlight its role in Suzuki-Miyaura cross-coupling reactions, where the trifluoromethyl group improves the solubility of palladium catalysts in nonpolar solvents, enhancing reaction efficiency. Additionally, the compound’s acidity (pKa ≈ 2.1) makes it a useful catalyst in esterification and condensation reactions, outperforming traditional acids like sulfuric acid in selectivity.

Current Research Landscape and Integration in Scientific Literature

Contemporary research on 2,3-dichloro-4-(trifluoromethyl)benzoic acid spans three key areas:

- Green Synthesis : Efforts to replace chlorinated solvents with ionic liquids or water-based systems have reduced the environmental footprint of its production. For instance, microwave-assisted synthesis in aqueous media has achieved yields of 68% with a 20% reduction in energy consumption.

- Catalytic Applications : The compound’s derivatives act as ligands in transition-metal catalysis. A 2023 study demonstrated its use in copper-catalyzed C–N coupling reactions, achieving turnover numbers (TONs) exceeding 10,000.

- Materials Science : Incorporation into metal-organic frameworks (MOFs) has enhanced gas adsorption capacities, with a 2024 report showing a 30% increase in CO2 uptake compared to non-fluorinated analogs.

Integration into scientific literature is evidenced by its inclusion in over 50 patents since 2010, primarily in agrochemical formulations, and 120 peer-reviewed articles detailing mechanistic studies and applications.

Research Challenges and Opportunities

Despite progress, several challenges hinder broader adoption of 2,3-dichloro-4-(trifluoromethyl)benzoic acid:

- Synthetic Complexity : Multi-step synthesis pathways often result in low overall yields (≤55%), necessitating costly purification.

- Regioselectivity Issues : Competing reactions at the 2-, 3-, and 4-positions can lead to isomer mixtures, requiring advanced chromatographic separation.

- Environmental Concerns : Persistent chlorinated byproducts raise disposal challenges, prompting calls for biodegradable alternatives.

Opportunities lie in computational modeling to predict optimal reaction conditions and in biocatalysis for enantioselective synthesis. A 2025 study using machine learning algorithms optimized chlorination conditions, achieving 82% yield with 99% regioselectivity. Additionally, enzymatic fluorination methods using engineered flavin-dependent halogenases offer a sustainable route to trifluoromethyl incorporation, bypassing traditional fluorinating agents.

Properties

IUPAC Name |

2,3-dichloro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZBNNYNKIHGMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-4-(trifluoromethyl)benzoic acid typically involves the chlorination and trifluoromethylation of benzoic acid derivatives. One common method includes the reaction of 2,3-dichlorobenzoic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2,3-Dichloro-4-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for the introduction of trifluoromethyl groups into various chemical compounds, enhancing their reactivity and stability. The compound can be utilized in multi-step synthesis processes to create pharmaceuticals and agrochemicals.

Example Case Study: Synthesis of Antitubercular Agents

A notable application of this compound is in the synthesis of new antitubercular agents. For instance, it has been used as a precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones, which target the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). The synthetic route involves reactions with potassium thiocyanate and secondary amines to yield active pharmaceutical ingredients .

Biological Applications

Biological Activity Studies

Research has indicated that 2,3-dichloro-4-(trifluoromethyl)benzoic acid exhibits potential biological activity. Studies have focused on its interactions with biomolecules and its effects on cellular processes. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with hydrophobic sites on proteins and enzymes.

Pharmaceutical Industry

Intermediate in Drug Development

In pharmaceuticals, 2,3-dichloro-4-(trifluoromethyl)benzoic acid is explored as an intermediate for synthesizing novel therapeutic compounds. Research continues to investigate its efficacy as a pharmaceutical agent, focusing on its potential benefits in treating diseases such as tuberculosis and other bacterial infections.

Industrial Applications

Agrochemicals and Specialty Chemicals

The compound is also employed in the production of agrochemicals and specialty chemicals. Its use as a plant growth regulator has been documented, demonstrating its importance in agricultural chemistry . The ability to modify plant growth responses makes it a valuable tool for enhancing crop yields.

Table: Summary of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of complex molecules |

| Biology | Study of biological activity | Interactions with proteins and enzymes |

| Medicine | Pharmaceutical intermediate | Synthesis of antitubercular agents |

| Industry | Production of agrochemicals | Use as a plant growth regulator |

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of benzoic acid derivatives is influenced by the electron-withdrawing or donating nature of substituents. Key comparisons include:

Biological Activity

2,3-Dichloro-4-(trifluoromethyl)benzoic acid (DCFTBA) is a compound of significant interest in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

DCFTBA features a benzoic acid core with two chlorine atoms and a trifluoromethyl group attached. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better interaction with hydrophobic sites on proteins and enzymes, which is crucial for its biological activity.

The mechanism of action of DCFTBA involves interactions with specific biomolecules. The trifluoromethyl group increases the compound's affinity for target proteins by enhancing its hydrophobic interactions. This property is particularly important in modulating the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Activity

Research has shown that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. For instance, salicylanilide derivatives containing 4-(trifluoromethyl)benzoates demonstrated significant antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L . This suggests that DCFTBA may also possess similar antimicrobial potential due to its structural characteristics.

Anti-inflammatory Properties

DCFTBA has been studied for its potential anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response, positions it as a candidate for further investigation in treating inflammatory diseases. The structural similarities with known COX inhibitors indicate that DCFTBA might also modulate inflammatory pathways effectively .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various salicylanilide derivatives including those based on 4-(trifluoromethyl)benzoic acid. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against infections caused by resistant strains .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of isocitrate lyase by salicylanilide derivatives containing trifluoromethyl groups. The findings revealed that these compounds could inhibit this enzyme effectively, which is crucial for the survival of certain pathogenic bacteria .

- Pharmaceutical Applications : Ongoing research is exploring DCFTBA as a pharmaceutical intermediate in drug synthesis. Its unique chemical properties may facilitate the development of novel therapeutics targeting various diseases, including cancer and bacterial infections.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2,3-dichloro-4-(trifluoromethyl)benzoic acid, and what are their key considerations?

Methodological Answer: Synthesis typically involves sequential halogenation and trifluoromethylation. Key steps include:

- Halogenation: Chlorine atoms are introduced via electrophilic substitution using Cl₂ gas or N-chlorosuccinimide (NCS), requiring strict temperature control (0–5°C) to ensure regioselectivity at the 2,3-positions .

- Trifluoromethylation: CF₃ groups are added using copper-mediated cross-coupling (e.g., CF₃Cu) under anhydrous conditions to prevent hydrolysis .

- Carboxylation: A final oxidation step converts a methyl or halomethyl group to the carboxylic acid moiety.

Q. Table 1: Comparison of Synthetic Approaches

| Method | Halogen Source | Trifluoromethylation Agent | Typical Yield | Key Challenges |

|---|---|---|---|---|

| Direct Chlorination | Cl₂ gas | CF₃I | 45–55% | Controlling di-substitution |

| Stepwise Halogenation | NCS | CF₃Cu | 60–70% | Avoiding over-halogenation |

Q. Which spectroscopic techniques are critical for characterizing 2,3-dichloro-4-(trifluoromethyl)benzoic acid, and how are they interpreted?

Methodological Answer:

- 19F NMR: Identifies the trifluoromethyl group via a characteristic triplet at δ −62 ppm (coupling with adjacent carbons) .

- X-ray Crystallography: Programs like SHELXL resolve structural ambiguities, such as halogen positioning, using high-resolution data .

- HRMS: Confirms molecular ion peaks (e.g., m/z 273.932 for C₈H₃Cl₂F₃O₂) to verify purity .

- IR Spectroscopy: Detects carboxylic acid C=O stretching (~1680 cm⁻¹) and O–H bonds (~2500–3000 cm⁻¹) .

Q. What are the common impurities encountered during synthesis, and how are they quantified?

Methodological Answer:

- Major Impurities:

- Mono-chloro derivatives (incomplete halogenation).

- Hydrolyzed trifluoromethyl groups forming benzoic acid analogs.

- Quantification: Reverse-phase HPLC with UV detection (254 nm) using a C18 column and acetonitrile/water gradient. For example, 3-chloro-4-(trifluoromethyl)benzoic acid is a common byproduct (5–8% yield) removed via silica gel chromatography (hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Temperature Control: Halogenation at 0–5°C minimizes side reactions (e.g., over-chlorination).

- Catalysts: Lewis acids (e.g., FeCl₃) enhance regioselectivity during chlorination .

- Inert Atmosphere: Trifluoromethylation under argon improves yields (50% → 75%) by reducing oxidative byproducts.

- Design of Experiments (DoE): Identifies critical parameters (e.g., reagent stoichiometry, reaction time) for reproducibility .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

- Variable Temperature NMR: Assesses dynamic effects if NMR suggests alternative substitution patterns.

- Twin Refinement in SHELXL: Addresses crystallographic disorder (e.g., trifluoromethyl group rotation) .

- Cross-Validation: IR confirms carboxylic acid presence, while Hirshfeld surface analysis validates intermolecular interactions .

Q. How is this compound utilized in designing bioactive molecules?

Methodological Answer:

- Scaffold for Kinase Inhibitors: The rigid aromatic core supports π-stacking, while chlorine atoms enhance lipophilicity.

- Pharmacophore Design: The carboxylic acid moiety enables hydrogen bonding with target proteins (e.g., EGFR mutants). Recent derivatives show IC₅₀ values <100 nM when paired with heterocyclic substituents .

Q. Table 2: Bioactivity Data of Derivatives

| Derivative Structure | Target Protein | IC₅₀ (nM) | Key Interactions |

|---|---|---|---|

| Methyl ester analog | EGFR L858R | 85 | H-bond with Thr790 |

| Pyridine-substituted derivative | HER2 | 67 | Halogen-π with Phe864 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.